(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408937-58-4
VCID: VC6775517
InChI: InChI=1S/C8H13NO2.ClH/c10-7(11)8-4-3-6(8)2-1-5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1
SMILES: C1CC2CCC2(NC1)C(=O)O.Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride

CAS No.: 2408937-58-4

Cat. No.: VC6775517

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride - 2408937-58-4

Specification

CAS No. 2408937-58-4
Molecular Formula C8H14ClNO2
Molecular Weight 191.66
IUPAC Name (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c10-7(11)8-4-3-6(8)2-1-5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1
Standard InChI Key RLRRAVZRAFRCGO-HNJRQZNRSA-N
SMILES C1CC2CCC2(NC1)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s bicyclo[4.2.0]octane framework consists of a seven-membered ring system fused to a four-membered ring, with a nitrogen atom at position 2 and a carboxylic acid group at position 1. The hydrochloride salt form enhances stability and solubility for laboratory handling. Key structural features include:

PropertyValue/Description
IUPAC Name(1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride
SMILESC1CC2CCC2(NC1)C(=O)O.Cl
InChIKeyRLRRAVZRAFRCGO-HNJRQZNRSA-N
Stereochemistry(1S,6R) configuration

The stereochemical arrangement at positions 1 and 6 is critical for its spatial orientation and potential biological interactions.

Physicochemical Characteristics

While solubility data remain unreported, the hydrochloride salt typically exhibits improved aqueous solubility compared to freebase forms. The compound’s melting point and logP values are yet to be experimentally determined, though computational models suggest moderate lipophilicity due to the bicyclic framework’s rigid structure.

Synthetic Approaches

Retrosynthetic Analysis

The synthesis likely involves constructing the bicyclic core through intramolecular cyclization. A plausible route could utilize:

  • Ring-closing metathesis: Formation of the bicyclo[4.2.0] system via Grubbs catalyst-mediated cyclization of diene precursors.

  • Carboxylic acid introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at position 1.

  • Salt formation: Treatment with hydrochloric acid to generate the hydrochloride salt.

Key Synthetic Challenges

  • Stereocontrol: Achieving the desired (1S,6R) configuration requires chiral auxiliaries or asymmetric catalysis.

  • Ring strain: The fused four- and seven-membered rings introduce synthetic hurdles in maintaining structural integrity during reactions .

Comparative Analysis with Related Structures

Structural Analogues

CompoundKey DifferencesBiological Relevance
5-Thia-1-azabicyclo[4.2.0]octeneSulfur substitution at position 5Antibiotic resistance modulation
2-Azabicyclo[3.2.1]octaneLarger ring systemAlkaloid synthesis intermediate

The absence of sulfur and smaller ring size in (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride may reduce off-target effects compared to thia-containing analogues .

Future Research Directions

Priority Investigations

  • Solubility optimization: Prodrug strategies to enhance bioavailability.

  • Target validation: High-throughput screening against kinase and GPCR libraries.

  • Toxicological profiling: Acute and subchronic toxicity studies in model organisms.

Synthetic Methodology Development

  • Flow chemistry: Continuous processing to improve yield in bicyclic ring formation.

  • Biocatalytic routes: Enzymatic desymmetrization for stereochemical control .

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